molecular formula C28H44O3 B1257043 (22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one

(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one

Cat. No. B1257043
M. Wt: 428.6 g/mol
InChI Key: KAIVGEVOBNIWLR-QIBDZGQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one is an ergostanoid that is (22E)-ergosta-7,22-diene substituted by hydroxy groups at position 3 and 5 and an oxo group at position 6 (the 3beta,5alpha stereoisomer). It has been isolated from Aspergillus ochraceus. It has a role as an Aspergillus metabolite. It is an ergostanoid, a 3beta-hydroxy steroid, a 5alpha-hydroxy steroid, a 6-oxo steroid and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

  • Anti-Tumor Properties : This compound has been studied for its anti-tumor activity. Gao, Ma, and Shen (2008) isolated the compound from a marine-derived fungus and noted its potential as part of a group of compounds with anti-tumor properties (Gao, Ma, & Shen, 2008).

  • Sterol Derivatives and Biological Activity : Qin et al. (2009) isolated a tetrahydroxylated ergosterol derivative of this compound from the endophytic fungus Chaetomium globosum ZY-22. The study highlighted the structural and biological significance of these derivatives (Qin et al., 2009).

  • Synthesis and Cell Toxicity : Mekhtiev, Timofeev, and Misharin (2008) improved the chemical synthesis of a related compound and studied its toxicity to MCF-7 cells, indicating potential applications in cancer research (Mekhtiev, Timofeev, & Misharin, 2008).

  • Natural Occurrence and Characterization : Jinming, Lin, and Jikai (2001) isolated this compound from the fruiting bodies of Tuber indicum and characterized its structure, contributing to the understanding of naturally occurring sterols (Jinming, Lin, & Jikai, 2001).

  • Phospholipase A2 Inhibitors : Gao et al. (2007) identified ergosterol derivatives, including this compound, as phospholipase A2 inhibitors from the fungus Lactarius hatsudake, suggesting potential anti-inflammatory applications (Gao et al., 2007).

  • Cytotoxic Ergosterols : Kwon et al. (2002) isolated ergosterol derivatives from silkworm larvae infected with Paecilomyces sp. J300 and assessed their cytotoxicity against tumor cells, indicating possible therapeutic applications (Kwon et al., 2002).

  • Ergosterol Biosynthesis Mechanism : Akhtar and Parvez (1968) explored the biosynthesis of ergosterol, providing insights into the biological pathways involving compounds like "(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one" (Akhtar & Parvez, 1968).

  • Cytotoxic Steroids from Fermented Rice : Shang et al. (2011) isolated new steroids, including this compound, from Monascus purpureus-fermented rice and assessed their cytotoxic activity, suggesting potential use in cancer treatment (Shang et al., 2011).

properties

Product Name

(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(3S,5R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,26+,27+,28-/m0/s1

InChI Key

KAIVGEVOBNIWLR-QIBDZGQISA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one
Reactant of Route 2
(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one
Reactant of Route 3
(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one
Reactant of Route 4
(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one
Reactant of Route 5
(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one
Reactant of Route 6
(22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one

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